4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
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Overview
Description
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzylidene intermediate: This involves the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with an appropriate reagent to form the benzylidene moiety.
Cyclization to form the pyrazole ring: The benzylidene intermediate undergoes cyclization with a suitable hydrazine derivative to form the pyrazole ring.
Introduction of the benzoic acid group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxy and isopropoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-[(Z)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C22H21BrN2O5 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
4-[(4Z)-4-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C22H21BrN2O5/c1-12(2)30-20-18(23)10-14(11-19(20)29-4)9-17-13(3)24-25(21(17)26)16-7-5-15(6-8-16)22(27)28/h5-12H,1-4H3,(H,27,28)/b17-9- |
InChI Key |
HAWSHHQVEYIKEZ-MFOYZWKCSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)OC(C)C)OC)C3=CC=C(C=C3)C(=O)O |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OC(C)C)OC)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OC(C)C)OC)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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